molecular formula C18H18FNO3 B4520651 4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

Cat. No.: B4520651
M. Wt: 315.3 g/mol
InChI Key: SMEZNFDVAAZSLK-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is an organic compound with the molecular formula C18H18FNO3. This compound is characterized by the presence of a fluorine atom, a benzamide group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Neuroscience Applications

Serotonin 1A Receptors and Alzheimer's Disease : A study by Kepe et al. (2006) used a molecular imaging probe, closely related to the chemical structure of interest, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research highlighted the potential of fluorinated benzamide derivatives in understanding the pathophysiology of neurodegenerative diseases and developing targeted treatments (Kepe et al., 2006).

Materials Science Applications

Polyamide Synthesis : Hsiao et al. (2000) investigated the synthesis and properties of ortho-linked polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) which share structural similarities with the chemical of interest. These polyamides displayed excellent thermal stability and potential for use in high-performance materials (Hsiao et al., 2000).

Pharmaceutical Development

Histone Deacetylase Inhibition and Antitumor Activity : A synthetic benzamide derivative, MS-27-275, was studied by Saito et al. (1999) for its histone deacetylase inhibiting properties and marked in vivo antitumor activity. This underscores the importance of fluorinated benzamide derivatives in developing novel chemotherapeutic strategies for cancers insensitive to traditional treatments (Saito et al., 1999).

Fluorescence Imaging and Sensing

Development of Fluorine-18-Labeled 5-HT1A Antagonists : Research by Lang et al. (1999) focused on synthesizing fluorinated derivatives of WAY 100635 for biological evaluation in rats. The study aimed at improving imaging of serotonin receptors, demonstrating the role of fluorinated compounds in enhancing molecular imaging techniques (Lang et al., 1999).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Solvents: DMF, tetrahydrofuran (THF)

    Bases: K2CO3, NaOMe

Properties

IUPAC Name

4-fluoro-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-14-5-3-13(4-6-14)18(21)20-15-7-9-16(10-8-15)23-12-17-2-1-11-22-17/h3-10,17H,1-2,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEZNFDVAAZSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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